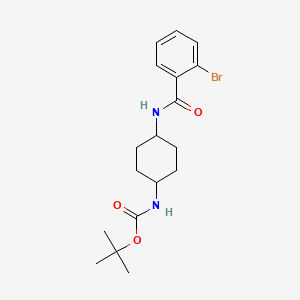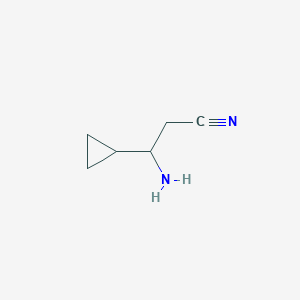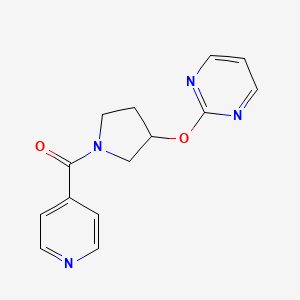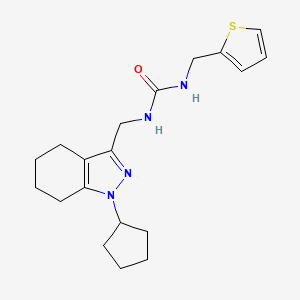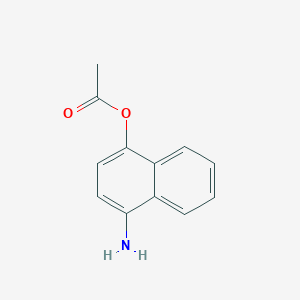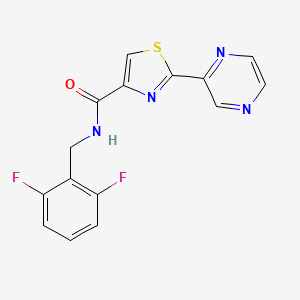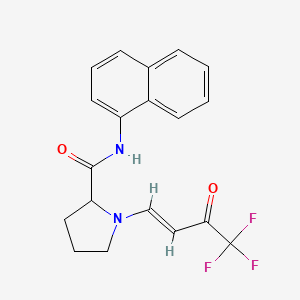
(E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(naphthalen-1-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring Opening and Dibenzoxanthene Formation
One study explored the acid-catalyzed ring opening of related naphthalene-1-yl-pyrrolidine carboxamides, leading to the formation of new substituted dibenzoxanthenes. This process demonstrates the compound's utility in synthesizing complex molecular structures with potential applications in material science and organic synthesis (Gazizov et al., 2015).
Chemosensors for Transition Metal Ions
Another application involves the development of chemosensors for detecting transition metal ions. Naphthalene-1-yl-pyrrolidine derivatives have been utilized in the synthesis and characterization of ligands that exhibit remarkable selectivity towards Cu2+ ions, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Coordination Polymers and Sensing Applications
Research into the construction of metal–organic frameworks using pyridine–acylamide and carboxylate ligands, including derivatives of naphthalene-1-yl-pyrrolidine, has led to the development of materials with unique properties such as thermostability and photoluminescence. These materials have potential applications in sensing volatile organic compounds and metal ions, highlighting the compound's contribution to the development of advanced sensing technologies (Zhang et al., 2014).
Luminescent Properties for Nitro Explosives and Fe(III) Ion Sensing
Furthermore, naphthalene-based diamides, closely related to the compound , have been synthesized to form coordination polymers that exhibit high luminescence. These properties are leveraged for the detection of nitro aromatics and Fe(III) ions, underscoring the compound's application in developing materials for security and environmental sensing (Das & Biradha, 2018).
Propriétés
IUPAC Name |
N-naphthalen-1-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)17(25)10-12-24-11-4-9-16(24)18(26)23-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10,12,16H,4,9,11H2,(H,23,26)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMCEPMQQGXSHH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

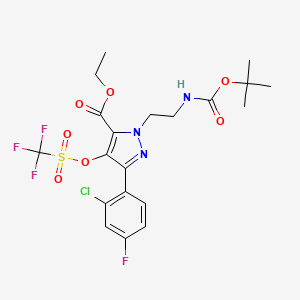


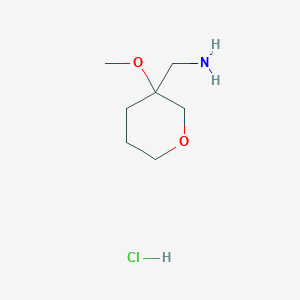
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)
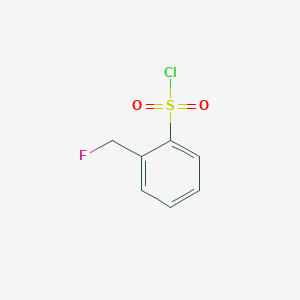
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)
